molecular formula C10F20 B2707646 Perfluoro(dimethylethylcyclohexane) CAS No. 144898-38-4; 155609-20-4

Perfluoro(dimethylethylcyclohexane)

Cat. No.: B2707646
CAS No.: 144898-38-4; 155609-20-4
M. Wt: 500.078
InChI Key: OPBDICCMIAULLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Perfluorinated Organic Compounds in Contemporary Chemical Science

Perfluorinated organic compounds (PFCs), a class of organofluorine compounds where all hydrogen atoms on a carbon backbone have been replaced by fluorine atoms, hold a unique and significant position in modern chemical science. researchgate.netyorku.ca The carbon-fluorine bond is exceptionally strong and short, which imparts remarkable properties to these molecules, including high thermal stability, extreme chemical inertness, and both hydrophobicity (water-repellence) and oleophobicity (oil-repellence). yorku.ca These characteristics set them apart from their hydrocarbon analogs and even other halogenated compounds. yorku.ca

The unique physicochemical properties of PFCs are leveraged in a vast array of applications. researchgate.net They are integral to the production of fluoropolymers like Polytetrafluoroethylene (PTFE), confer stain and water resistance to textiles, and are critical components in firefighting foams. researchgate.netnih.gov In more advanced research, their high gas-dissolving capacity, particularly for oxygen, has opened up applications in the biomedical field, including the development of blood substitutes and for enhancing oxygen delivery to tissues. smolecule.comwikipedia.org The expansion of organofluorine chemistry continues to stimulate research into the synthesis and application of novel PFCs with tailored properties for advanced materials, pharmaceuticals, and agrochemicals. researchgate.netrscf.ru

Scope of Perfluoro(dimethylethylcyclohexane) (B589330) within Perfluorinated Cycloalkane Research

Within the broader category of PFCs, perfluorinated cycloalkanes (PFCAs) represent a significant subgroup. These are saturated cyclic molecules where all hydrogens are substituted with fluorine. Compounds like perfluoromethylcyclohexane and perfluorodecalin (B110024) are known for their chemical and biological inertness, high density, and low surface tension, making them suitable as tracers, dielectric fluids, and heat-transfer agents. rscf.ruwikipedia.org

Perfluoro(dimethylethylcyclohexane), a C10F20 compound, is a more complex member of this family. smolecule.com Its research scope is primarily focused on highly specialized biomedical applications. A notable isomer, Perfluoro(tert-butyl)cyclohexane, is a key component of Oxycyte, an empirical therapeutic oxygen carrier designed to enhance oxygen delivery to damaged tissues. wikipedia.org This application leverages the compound's high capacity for dissolving gases like oxygen. Research has explored its use in treating conditions such as ischemic stroke. smolecule.comwikipedia.org

Furthermore, the compound's biocompatibility and long half-life in the body make it a promising candidate for biomedical imaging. wikipedia.org Similar to how perfluorobutane is used as an ultrasound contrast agent, Perfluoro(dimethylethylcyclohexane) is being investigated for similar roles in advanced imaging modalities, where its fluorine atoms can also be utilized for ¹⁹F Magnetic Resonance Imaging (MRI). smolecule.comrscf.ru The study of this molecule and its isomers is crucial for developing next-generation medical therapeutics and diagnostic tools.

Methodological Approaches in Perfluorinated Compound Research

The investigation of perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) relies on specialized synthesis and analytical techniques.

Synthesis and Purification: The synthesis of perfluorinated cycloalkanes is challenging. Common industrial methods include electrochemical fluorination (ECF) and the Fowler process, which uses high-valency metal fluorides like cobalt(III) fluoride (B91410) to replace all hydrogen atoms with fluorine. wikipedia.org For a compound like Perfluoro(dimethylethylcyclohexane), the synthesis would typically involve the direct fluorination of a tert-butylcyclohexane (B1196954) precursor.

Purification is a critical and often difficult step due to the presence of numerous structural isomers and byproducts with very similar physicochemical properties. rscf.ru Achieving the high purity required for medical applications necessitates advanced separation techniques. Fractional distillation is a common method, and post-synthesis purification often involves washing with alkaline solutions to remove acidic byproducts followed by condensation in cold traps to recover volatile fluorocarbons. rscf.ru

Analytical and Spectroscopic Characterization: A suite of advanced analytical methods is required to identify and characterize these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile PFCs and their isomers. rscf.ru The use of specialized columns, such as Alumina (Al₂O₃) porous layer open tubular (PLOT) columns, has shown to improve the separation of complex PFCA isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly vital for the structural elucidation of organofluorine compounds. It provides detailed information about the different fluorine environments within the molecule, which is essential for distinguishing between isomers of Perfluoro(dimethylethylcyclohexane). smolecule.comrscf.ru

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to study the vibrational modes of the C-F bonds and can provide insights into the conformational dynamics of the molecule in various environments. acs.org

Data Tables

The following tables provide key physicochemical and identification data for Perfluoro(dimethylethylcyclohexane) and related compounds.

Table 1: Identifiers and Molecular Properties of Perfluoro(dimethylethylcyclohexane) Isomers

PropertyPerfluoro(tert-butyl)cyclohexanePerfluoro(1,2-dimethyl-ethyl)cyclohexane (Hypothetical Isomer)
Synonyms Perfluoro(1,1-dimethylethyl)cyclohexane, PTBCH-
CAS Number 84808-64-0 wikipedia.org144898-38-4 (may refer to mixture or other isomers) 63.251.169
Molecular Formula C₁₀F₂₀ smolecule.comC₁₀F₂₀
Molecular Weight 500.07 g/mol smolecule.com500.08 g/mol

Table 2: Physical Properties of Perfluoro(tert-butyl)cyclohexane and a Related Compound

PropertyPerfluoro(tert-butyl)cyclohexane (CAS 84808-64-0)Perfluoromethylcyclohexane (CAS 355-02-2)
Appearance Colorless LiquidClear, Colorless Liquid wikipedia.org
Density 1.9989 g/mL at 24°C 1.788 g/mL wikipedia.org
Melting Point -24°C -37°C wikipedia.org
Boiling Point 148.5°C 76°C wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBDICCMIAULLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Perfluoro Dimethylethylcyclohexane

Historical Overview of Perfluorination Techniques

The journey to synthesize highly stable perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) (B589330) is rooted in the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine. nih.gov Early attempts in the 20th century to directly react hydrocarbons with elemental fluorine were often met with violent, explosive reactions and resulted in complex mixtures of tarry products. nih.gov A significant breakthrough came during World War II with the Manhattan Project, which required inert materials to handle highly corrosive uranium hexafluoride. wikipedia.org This necessity spurred the development of more controlled fluorination methods.

Two principal methods emerged: direct fluorination using elemental fluorine, and the use of metal fluoride (B91410) reagents. researchgate.net Direct fluorination's high reactivity was eventually managed by diluting fluorine with inert gases like nitrogen and using catalysts, which allowed for the synthesis of compounds like perfluorocyclohexane (B1265658) from benzene (B151609) with moderate success. nih.gov Concurrently, the metallic fluoride process, particularly using cobalt(III) fluoride (CoF₃), was developed by Fowler and proved more suitable for large-scale production of various fluorocarbons. nih.govwikipedia.org This method, known as the Fowler process, involves a more controlled, solid-phase fluorinating agent, mitigating the extreme reactivity of elemental fluorine. wikipedia.org

Another significant development was electrochemical fluorination (ECF), which avoids the direct use of hazardous elemental fluorine gas. itrcweb.org This technique involves the electrolysis of a hydrocarbon in anhydrous hydrogen fluoride. Over the years, these foundational techniques have been refined. For instance, "Jet fluorination" was developed for the vapor-phase direct fluorination of low-molecular-weight fluorocarbons, and "LaMar fluorination" introduced a low-temperature gradient approach. nih.gov The ongoing evolution of these methods has expanded the range of accessible perfluorinated compounds and improved the safety and efficiency of their synthesis. numberanalytics.com

The Fowler Process and its Adaptations for Perfluoro(dimethylethylcyclohexane) Synthesis

The Fowler process stands as a cornerstone in the industrial and laboratory synthesis of fluorocarbons, including perfluorinated cyclohexanes. wikipedia.org It offers a more controlled alternative to direct fluorination by employing a high-valency metal fluoride, most notably cobalt(III) fluoride (CoF₃), as the fluorinating agent. researchgate.net This process was instrumental during the Manhattan Project and its details were more widely disseminated after World War II. wikipedia.org

The synthesis is a two-stage operation conducted at high temperatures.

Regeneration: Cobalt(II) fluoride (CoF₂) is reacted with elemental fluorine to generate the active fluorinating agent, cobalt(III) fluoride.

Fluorination: The hydrocarbon feedstock, in a vaporized state, is then passed over the heated CoF₃. The CoF₃ transfers its fluorine to the hydrocarbon, resulting in the desired perfluorocarbon, hydrogen fluoride (HF), and the regenerated CoF₂, which can be used again.

The reaction is understood to proceed via a single electron transfer mechanism, which can involve carbocation intermediates. wikipedia.org These intermediates are susceptible to rearrangements, potentially leading to a mixture of isomeric products. wikipedia.org

Gas-Phase Fluorination Mechanisms and Conditions

Gas-phase fluorination is a key aspect of the Fowler process. The hydrocarbon precursor is vaporized and passed over a heated bed of the solid fluorinating agent, CoF₃. The reaction is highly exothermic, and controlling the temperature is crucial to prevent fragmentation of the carbon skeleton. The use of CoF₃ moderates the reaction's intensity compared to direct fluorination with elemental fluorine. wikipedia.org

The mechanism involves the transfer of fluorine atoms from the cobalt salt to the hydrocarbon. This process is believed to involve the formation of carbocation intermediates, which can then undergo rearrangements. wikipedia.org This can be a significant factor in the synthesis of substituted cyclohexanes like Perfluoro(dimethylethylcyclohexane), as it can lead to the formation of different isomers.

More recent advancements in gas-phase fluorination include "Jet fluorination," which is a vapor-phase direct fluorination method. nih.gov This technique is particularly useful for producing low-molecular-weight fluorocarbons. nih.gov Another approach involves catalytic gas-phase fluorination using molecular fluorine over a supported catalyst like NiF₂. lookchem.com This method has been shown to be effective for a range of polyfluorinated compounds. lookchem.com

Precursor Selection and Reaction Optimization

The choice of the starting material, or precursor, is critical for an efficient synthesis of Perfluoro(dimethylethylcyclohexane). For cyclic perfluorocarbons, it is often advantageous to start with an aromatic hydrocarbon rather than the corresponding cycloalkane. wikipedia.org For instance, in the synthesis of perfluoromethylcyclohexane, toluene (B28343) is the preferred precursor over methylcyclohexane (B89554) because it requires less fluorine for complete saturation. wikipedia.org Following this logic, a likely precursor for Perfluoro(dimethylethylcyclohexane) would be diethyl- or dimethylethylbenzene.

Using a partially fluorinated precursor, such as bis-1,3-(trifluoromethyl)benzene for the synthesis of perfluoro-1,3-dimethylcyclohexane (B1679598), can also be beneficial. wikipedia.org While these precursors are generally more expensive, they often lead to higher yields because the likelihood of carbocation rearrangements is significantly reduced. wikipedia.org

Optimizing the reaction involves careful control of parameters such as temperature, pressure, and the flow rate of the vaporized precursor. The reaction temperature must be high enough to facilitate the fluorination but not so high as to cause significant degradation of the starting material or product. The pressure can also influence the reaction rate and product distribution. For example, a patented method for purifying perfluoroalkanes involves reacting them with fluorine at elevated pressures (4 to 12 bar) and temperatures (75°-120° C). google.com

Alternative Synthetic Pathways for Perfluoro(dimethylethylcyclohexane) Derivatives

While the Fowler process is a major route, other synthetic strategies exist for producing perfluorinated cyclohexanes and their derivatives.

Electrochemical Fluorination (ECF) , also known as the Simons process, provides an alternative to methods using elemental fluorine. itrcweb.org In this process, the hydrocarbon is dissolved or suspended in anhydrous hydrogen fluoride and subjected to electrolysis. The anode is typically made of nickel or is nickel-plated, and a voltage of 5-6 volts is applied. This method can be particularly effective for precursors that are already partially fluorinated. For example, the ECF of trifluoromethylbenzene derivatives can yield trifluoromethyl-substituted perfluorocyclohexane derivatives with minimal formation of tarry byproducts.

Direct Fluorination with Elemental Fluorine , though challenging due to its high reactivity, can be controlled under specific conditions. nih.gov Diluting fluorine with an inert gas and using a catalyst are common strategies to moderate the reaction. nih.gov Vapor-phase fluorination over a copper gauze catalyst has been used to produce perfluorocyclohexane from benzene. nih.gov

Deoxyfluorination Reactions on cyclohexane (B81311) rings with vicinal phenyl substituents have been studied, revealing pathways that can lead to fluorinated cyclohexane derivatives. researchgate.net However, these reactions can be complicated by rearrangements involving phenonium ion intermediates. researchgate.net

Thermal Dimerization of smaller perfluoro-olefins, such as perfluoropropene, has been explored as a potential route to cyclic perfluorocarbons. These radical-mediated processes, however, typically require very high temperatures (often exceeding 700°C) and long reaction times, which can make them less practical for large-scale synthesis.

Purification and Isolation Strategies in Perfluoro(dimethylethylcyclohexane) Synthesis

The synthesis of perfluoroalkanes rarely yields a 100% pure product, necessitating purification steps, especially for high-purity applications. researchgate.net The crude product of a perfluorination reaction is often a mixture containing the desired perfluorocarbon, partially fluorinated byproducts (polyfluoroalkanes), and potentially some unreacted starting material or fragmentation products. google.com

A common purification strategy involves a post-fluorination step to convert residual hydrogen-containing compounds into the fully fluorinated product. This can be achieved by treating the crude mixture with elemental fluorine at elevated temperatures and pressures. google.com One patented method describes reacting the mixture with a gas containing 40 to 100% fluorine at a pressure of 4 to 12 bar and a temperature of 75°-120° C. google.com This process is reported to be rapid and to proceed without significant formation of byproducts or decomposition. google.com

Another established purification technique involves refluxing the crude product with an oxidizing agent, such as saturated acidic potassium permanganate (B83412) (KMnO₄), to remove any remaining hydrocarbons. lookchem.com This is typically followed by neutralization, steam distillation, drying with a desiccant like phosphorus pentoxide (P₂O₅), and passing the product through a column of dry silica (B1680970) gel. lookchem.com

For separating mixtures of perfluorocarbons or removing isomers, fractional distillation is often employed, taking advantage of differences in boiling points. The physical properties of perfluorinated compounds, such as their high density and low surface tension, also inform the choice of purification techniques. wikipedia.org

For the broader class of per- and polyfluoroalkyl substances (PFAS), purification can involve various extraction and chromatographic methods. Solid-liquid extraction (SLE) using solvents like methanol, acetonitrile, or tetrahydrofuran (B95107) is common. dspsystems.eu For anionic PFAS, anion exchange-based purification methods can be particularly effective. dspsystems.eu

Advanced Spectroscopic and Analytical Methodologies for Perfluoro Dimethylethylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfluoro(dimethylethylcyclohexane) (B589330) Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated compounds. The presence of the spin-active ¹⁹F nucleus, with 100% natural abundance and a high gyromagnetic ratio, makes ¹⁹F NMR a particularly powerful tool. biophysics.orgchemrxiv.org

Fluorine-19 NMR Applications in Perfluorinated Cycloalkane Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine nucleus, resulting in a wide range of chemical shifts that are exquisitely sensitive to subtle structural variations. biophysics.orgchemrxiv.org This characteristic is invaluable for the analysis of complex perfluorinated cycloalkanes like Perfluoro(dimethylethylcyclohexane), where numerous fluorine atoms in different chemical environments can be distinguished. The large chemical shift dispersion helps to resolve signals from individual fluorine atoms or CF₂ and CF₃ groups, which might otherwise overlap in ¹H NMR spectra. chemrxiv.orgicpms.cz

The interpretation of ¹⁹F NMR spectra, including chemical shifts and coupling constants (J-coupling), provides a wealth of information for structural elucidation. For instance, the splitting patterns in ¹⁹F NMR can reveal the number of neighboring fluorine atoms, aiding in the determination of the connectivity within the molecule. icpms.cz However, the spectra of complex molecules like perfluorinated cycloalkanes can be challenging to interpret due to complex coupling patterns and potential dynamic behavior, which can lead to line broadening. chemrxiv.org

Table 1: Illustrative ¹⁹F NMR Data for a Hypothetical Perfluorinated Cycloalkane

Functional GroupChemical Shift Range (ppm)Multiplicity
-CF₃-70 to -85Singlet or Triplet
-CF₂--110 to -130Multiplet
-CF--170 to -200Multiplet

Note: This table provides typical chemical shift ranges and is for illustrative purposes. Actual values for Perfluoro(dimethylethylcyclohexane) would require experimental determination.

Multi-Nuclear NMR Approaches for Conformational Analysis

While ¹⁹F NMR is a primary tool, a more comprehensive understanding of the three-dimensional structure and conformational dynamics of Perfluoro(dimethylethylcyclohexane) is achieved through multi-nuclear NMR approaches. copernicus.orgrsc.org This involves correlating information from ¹⁹F, ¹³C, and sometimes ¹H (if present) nuclei. Techniques such as ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish through-bond connectivities, providing a detailed map of the molecular structure.

Conformational analysis of cyclic systems like Perfluoro(dimethylethylcyclohexane) is particularly important as the ring can adopt various conformations (e.g., chair, boat). The relative energies of these conformers and the barriers to their interconversion can be investigated using variable-temperature NMR studies. nih.gov Changes in chemical shifts and coupling constants with temperature can provide insights into the dynamic processes occurring in solution. copernicus.org Furthermore, Nuclear Overhauser Effect (NOE) experiments, particularly ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide through-space distance information between fluorine and hydrogen atoms, which is crucial for determining the preferred conformation and the spatial arrangement of substituents. nih.gov

Mass Spectrometry Techniques for Perfluoro(dimethylethylcyclohexane) Analysis

Mass spectrometry (MS) is an essential analytical technique for the identification and quantification of perfluorinated compounds (PFCs). nih.govusgs.gov It provides information about the molecular weight and elemental composition of the analyte.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS), often coupled with techniques like liquid chromatography (LC) or gas chromatography (GC), is particularly powerful for the analysis of complex mixtures of PFCs and for differentiating between isomers. acs.orgresearchgate.net HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental formula of a compound with a high degree of confidence. acs.orglcms.cz This capability is crucial for distinguishing between isomers of Perfluoro(dimethylethylcyclohexane) and other co-eluting compounds that may have the same nominal mass but different elemental compositions. researchgate.net Tandem mass spectrometry (MS/MS) experiments on HRMS platforms can further aid in structural elucidation by providing characteristic fragmentation patterns that can help to identify specific structural motifs and differentiate between isomers. acs.orgnih.gov

Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry for PFC Analysis

FeatureLow-Resolution MS (e.g., Quadrupole)High-Resolution MS (e.g., Orbitrap, TOF)
Mass Accuracy Low (unit mass resolution)High (ppm level)
Isomer Differentiation Limited, relies on chromatographyEnhanced, based on accurate mass and fragmentation
Confidence in Formula LowerHigher
Suspect Screening DifficultFeasible

Ionization Techniques for Perfluorinated Compounds

The choice of ionization technique is critical for the successful analysis of PFCs by mass spectrometry. Electrospray ionization (ESI) in negative ion mode is a widely used and effective technique for the ionization of many PFCs, particularly those with acidic functional groups. waters.comlcms.cz However, for neutral and less polar compounds like Perfluoro(dimethylethylcyclohexane), alternative ionization methods may be more suitable.

Vibrational Spectroscopy (IR and Raman) for Perfluoro(dimethylethylcyclohexane) Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound based on its molecular vibrations. nih.govspectroscopyonline.com These two techniques are often complementary, as some vibrational modes may be active in one technique but not the other, a principle known as the rule of mutual exclusion for centrosymmetric molecules. nih.govedinst.com

IR spectroscopy is particularly sensitive to vibrations that cause a change in the dipole moment of the molecule, such as the stretching and bending of polar bonds. spectroscopyonline.comedinst.com In the context of Perfluoro(dimethylethylcyclohexane), the strong C-F bonds give rise to intense absorption bands in the mid-infrared region, typically between 1100 and 1300 cm⁻¹. The exact positions and shapes of these bands can be influenced by the local molecular environment and conformation.

Raman spectroscopy, on the other hand, is sensitive to vibrations that cause a change in the polarizability of the molecule. spectroscopyonline.comedinst.com Symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. For Perfluoro(dimethylethylcyclohexane), Raman spectroscopy can provide information about the carbon-carbon backbone of the cyclohexane (B81311) ring and the attached alkyl groups.

The combination of IR and Raman spectroscopy can provide a more complete vibrational profile of Perfluoro(dimethylethylcyclohexane). Conformational changes in perfluoro-n-alkanes have been monitored by observing the band progression peaks in their IR and Raman spectra. nih.gov Similar approaches could potentially be applied to study the conformational isomers of Perfluoro(dimethylethylcyclohexane). By analyzing the vibrational spectra, it is possible to identify characteristic functional groups, gain insights into the molecular symmetry, and potentially distinguish between different conformational states.

Elucidating Molecular Vibrations and Conformational States

The conformational landscape of substituted cyclohexanes is fundamental to their chemical and physical properties. Like its hydrocarbon analog, perfluoro(dimethylethylcyclohexane) is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. This conformation is dynamic, undergoing ring inversion ("chair-flip") that interconverts axial and equatorial substituents.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, alongside nuclear magnetic resonance (NMR) spectroscopy, are principal tools for investigating these molecular dynamics. arxiv.org Computational methods, particularly density functional theory (DFT), are often used in tandem with experimental spectroscopy to assign vibrational modes and predict stable conformations. nih.gov

For fluorinated cyclohexanes, ¹⁹F NMR is an exceptionally powerful technique. researchgate.net At ambient temperatures, the rapid chair-flip of a perfluorinated cyclohexane ring often results in a single, time-averaged signal in the ¹⁹F NMR spectrum. However, at lower temperatures, the rate of inversion slows sufficiently on the NMR timescale, allowing for the resolution of distinct signals for the axial and equatorial fluorine atoms. The study of various fluorinated substituents on a cyclohexane ring using dynamic ¹⁹F NMR has allowed for the precise determination of thermodynamic parameters associated with the conformational equilibrium. rsc.orgrsc.orgresearchgate.net These parameters, known as A-values (conformational free energies), quantify the steric preference of a substituent for the equatorial position. Research on related fluorinated groups provides insight into the expected conformational preferences for the substituents on perfluoro(dimethylethylcyclohexane). rsc.org

Table 1: Thermodynamic Parameters for Conformational Equilibrium of Selected Fluorinated Cyclohexane Substituents Data obtained from studies on various monosubstituted and 1,4-disubstituted cyclohexanes and presented as representative values for fluorinated groups.

Source: rsc.org

Substituent ΔG° (kcal/mol) ΔH° (kcal/mol) ΔS° (cal/mol·K)
CFH₂ 1.59 1.45 -0.47
CF₂H 1.85 1.76 -0.30
C₂F₅ 2.67 2.50 -0.57
OCF₃ 0.79 0.35 -1.48

These data illustrate how the size and nature of fluorinated groups influence the energy barrier to ring inversion and the equilibrium position, knowledge that is foundational to predicting the behavior of more complex molecules like perfluoro(dimethylethylcyclohexane).

Time-Resolved Spectroscopic Studies on Perfluoro(dimethylethylcyclohexane) Systems

Time-resolved spectroscopy investigates the dynamics of molecular systems on extremely short timescales, often following photoexcitation. Techniques like time-resolved photoelectron spectroscopy and laser flash photolysis are used to study the decay dynamics of excited electronic states and the formation of transient species. optica.orgmdpi.com

Studies on saturated perfluorocarbons such as C₂F₆, C₃F₈, and n-C₄F₁₀ have utilized threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy to map the decay pathways of their valence electronic states. acs.orgresearchgate.net These experiments provide detailed information on the formation probabilities and kinetic energy release of fragment ions as a function of the parent ion's internal energy. acs.org While the ground states of saturated perfluorocarbon cations are often unstable, time-resolved studies can capture the dynamics of their dissociation. acs.org

In perfluorocarbon solvents, time-resolved luminescence spectroscopy has been used to study the behavior of dissolved species. For instance, the lifetime of the D' state of iodine in various liquid perfluorocarbons (C₇F₁₆, C₈F₁₈, C₉F₂₀) was measured to be around 3.5 to 7.9 nanoseconds, demonstrating the influence of the fluorinated solvent on the excited state dynamics of the solute. core.ac.uk Such studies on perfluoro(dimethylethylcyclohexane) systems could reveal crucial information about energy transfer and quenching mechanisms involving the compound, either as a solvent or as a participant in a reaction.

Chromatographic Techniques for Perfluoro(dimethylethylcyclohexane) Separation and Analysis

Chromatography is an indispensable tool for the separation, identification, and quantification of components within a mixture. For volatile and semi-volatile perfluorinated compounds, gas chromatography (GC) is a particularly powerful method. nih.govanchem.pl

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography offers high separation efficiency, which is critical for analyzing complex mixtures of perfluorinated compounds and their isomers. nih.gov The volatility of neutral, non-polar compounds like perfluoro(dimethylethylcyclohexane) makes them well-suited for direct GC analysis. nih.gov Purity assessment is a primary application, where the area of the main peak in the chromatogram is compared to the areas of any impurity peaks.

A key advantage of GC is its exceptional resolution, which enables the separation of branched isomers from their linear counterparts. nih.gov The analysis of technical mixtures of perfluorooctane (B1214571) sulfonate (PFOS) has demonstrated the ability of GC to separate numerous branched isomers, which is crucial for understanding the composition and potential environmental impact of these products. nih.govepa.gov Given that the synthesis of perfluoro(dimethylethylcyclohexane) can potentially yield various structural and stereoisomers, high-resolution GC would be the method of choice for their separation and subsequent quantification. The selection of an appropriate GC column, such as a semi-polar column, can be critical for achieving adequate separation of all target compounds. nih.gov

Coupling GC with Mass Spectrometry (GC-MS) for Comprehensive Analysis

Coupling gas chromatography with mass spectrometry (GC-MS) combines the superior separation power of GC with the definitive identification capabilities of MS. This hyphenated technique is a cornerstone for the analysis of unknown or trace-level perfluorinated compounds. anchem.pleuropa.eu As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of identity.

For volatile PFAS analysis, thermal desorption (TD)-GC-MS is a common configuration, especially for air samples. anchem.pl Various ionization techniques can be employed in the mass spectrometer. While electron impact (EI) is standard, chemical ionization (CI) can offer enhanced sensitivity and specific fragmentation patterns for certain compounds, which aids in isomer identification. nih.govnih.gov For instance, GC-MS with negative chemical ionization has been successfully used to identify and quantify linear and branched PFOS isomers after derivatization. researchgate.net This level of comprehensive analysis is essential for characterizing complex materials like perfluoro(dimethylethylcyclohexane), confirming its structure, and identifying any related impurities or isomers present in a sample. chromatographyonline.com

Advanced Spectroscopic Methods for Interfacial and Bulk Interactions (e.g., fluorescence quenching studies)

The unique electronic properties of perfluorocarbons, stemming from the high electronegativity of fluorine, lead to unusual interaction behaviors in both bulk solution and at interfaces. Advanced spectroscopic techniques are employed to probe these interactions.

Fluorescence quenching studies are particularly insightful for understanding intermolecular interactions. researchgate.netacs.orgnih.gov In these experiments, the decrease in fluorescence intensity of a probe molecule (fluorophore) due to the presence of a quencher is monitored. This process can be influenced by the solvent environment. Studies using perfluorodecalin (B110024) (PFD) as a solvent have shown that it can facilitate fluorescence quenching through an electron/charge transfer mechanism. researchgate.netacs.orgnih.gov It is proposed that the highly electronegative fluorine atoms on the PFD molecule can stabilize the partial positive charge that develops on an excited fluorophore during the quenching process, thereby increasing the quenching efficiency. researchgate.netacs.orgnih.gov This anomalous behavior contrasts with that observed in hydrocarbon analogues. researchgate.net It is expected that perfluoro(dimethylethylcyclohexane), as a perfluorinated solvent, would play a similar role in modulating electron transfer processes in solution.

The interactions at liquid-liquid interfaces, such as between water and a perfluorinated liquid, are also of significant interest. researchgate.netresearchgate.net Computational IR spectroscopy based on ab-initio simulations can probe the structure and vibrational properties of water at the interface with a fluorinated self-assembled monolayer (SAM). fu-berlin.de These studies reveal that the interface with a fluorinated surface is more depleted of water than with a non-fluorinated one, consistent with the high hydrophobicity of fluorocarbons. fu-berlin.de Such methods could be applied to understand the interfacial behavior of perfluoro(dimethylethylcyclohexane) with water and other liquids, providing molecular-level insights into its notable non-stick and hydrophobic properties. acs.orgacs.org

Theoretical and Computational Investigations of Perfluoro Dimethylethylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Energetics[10],

Density Functional Theory (DFT) Studies on Perfluoro(dimethylethylcyclohexane) (B589330) Conformations and Stability

DFT has become an essential tool for investigating molecular structures, including the prediction of stable conformers and their relative energies. cam.ac.uknih.gov For cyclic systems like cyclohexane (B81311) and its derivatives, DFT is frequently used to analyze the chair and boat conformations and the energetic preferences for substituent positions (axial vs. equatorial). eurjchem.comrsc.org Studies on other fluorinated cyclohexanes have demonstrated that the introduction of fluorine atoms significantly influences the molecule's polarity and conformational stability. st-andrews.ac.ukresearchgate.netresearchgate.net However, specific DFT studies detailing the conformational landscape and stability of Perfluoro(dimethylethylcyclohexane) are not present in the reviewed literature.

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a pathway to highly accurate predictions of molecular properties. mit.edu These calculations are computationally intensive but can provide benchmark data on electronic energies, dipole moments, and other characteristics. science.gov While the theoretical framework for applying these methods to a molecule like Perfluoro(dimethylethylcyclohexane) is robust, no specific studies have been published that provide such high-accuracy predictions for its properties.

Molecular Dynamics Simulations for Dynamic Behavior of Perfluoro(dimethylethylcyclohexane)

Molecular dynamics (MD) simulations provide a window into the time-dependent behavior of molecular systems, offering insights into their movement, conformational changes, and interactions within various environments. nih.govrsc.orgnih.gov This technique is crucial for understanding the properties of liquids and solutions. mit.educhemrxiv.org

Simulation of Perfluoro(dimethylethylcyclohexane) in Fluorous Media

Fluorous media, which are typically perfluorinated solvents, exhibit unique properties and are important in specialized chemical applications. MD simulations are well-suited to explore the behavior of solutes within these solvents. hw.ac.uk Research on other perfluorinated substances has utilized MD to understand their diffusion and interfacial behavior. mit.eduhw.ac.uk However, there is no available research that specifically simulates the dynamic behavior of Perfluoro(dimethylethylcyclohexane) within a fluorous medium.

Intermolecular Interactions and Solvent Effects

The interactions between molecules and with their surrounding solvent molecules govern many of a substance's physical and chemical properties. MD simulations can elucidate the nature and strength of these intermolecular forces, such as van der Waals forces and electrostatic interactions, which are particularly important for highly fluorinated compounds. nih.govmdpi.com While general principles of solvent effects on fluorinated molecules are understood, specific computational data on the intermolecular interaction profile of Perfluoro(dimethylethylcyclohexane) is lacking.

Reaction Mechanism Elucidation through Computational Chemistry for Perfluoro(dimethylethylcyclohexane) Processes

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. scielo.br This allows researchers to understand how reactions occur at a molecular level. For a chemically stable compound like a perfluorinated cyclohexane, such studies might investigate potential decomposition pathways or reactions with other species under specific conditions. A search of the scientific literature, however, yielded no computational studies aimed at elucidating reaction mechanisms involving Perfluoro(dimethylethylcyclohexane).

Transition State Analysis and Reaction Pathways

Computational chemistry, particularly methods like Density Functional Theory (DFT), is a pivotal tool for exploring the potential chemical transformations of highly stable molecules like perfluoro(dimethylethylcyclohexane). nih.gov Analysis of transition states—the highest energy point along a reaction coordinate—allows for the elucidation of reaction mechanisms and the calculation of activation energies, which determine reaction rates.

For perfluorinated compounds, thermal decomposition is a primary reaction pathway of interest. nih.govacs.org Theoretical studies on similar molecules suggest that the most probable degradation pathways for perfluoro(dimethylethylcyclohexane) would involve the homolytic cleavage of its weakest bonds. nih.govnih.gov Due to the exceptional strength of the carbon-fluorine (C-F) bond, the initial bond scission is more likely to occur at a carbon-carbon (C-C) bond. nih.govacs.org

Computational investigations on linear and branched perfluoroalkyl acids have shown that C-C bonds are generally weaker than C-F bonds. nih.govnih.govnsf.gov For perfluoro(dimethylethylcyclohexane), several potential C-C bond cleavage points exist:

Ring Scission: Cleavage of a C-C bond within the cyclohexane ring.

Side-Chain Cleavage: Scission of the bond connecting the ethyl or methyl groups to the cyclohexane ring.

The precise bond dissociation energies (BDEs) would require specific calculations, but studies on analogous compounds provide expected ranges. For instance, C-C bond dissociation energies in perfluoroalkyl chains are typically in the range of 75-90 kcal/mol. nih.gov The presence of branching, such as the ethyl and methyl groups, can influence these energies.

Once an initial C-C bond is broken, a cascade of subsequent reactions involving radical intermediates is expected. nih.govnsf.gov Transition state analysis helps to map out these complex pathways, which can include:

β-Scission: A common reaction for radical species where the molecule fragments, leading to the formation of a double bond and a new radical. nih.gov

F-atom Shifts: Intramolecular rearrangement where a fluorine atom moves to a different carbon, potentially leading to more stable radical intermediates before further fragmentation. nih.gov

Beyond thermal decomposition, computational analysis can also predict the transition states for conformational changes, such as the chair-boat interconversion of the cyclohexane ring. In perfluorinated systems, these energy barriers can be influenced by the strong electrostatic interactions between the highly electronegative fluorine atoms. st-andrews.ac.uk The bulky dimethylethyl substituent would further complicate this conformational landscape, and transition state calculations would be essential to determine the preferred conformations and the energy required to switch between them.

The table below, based on data for analogous perfluorinated compounds, illustrates the typical bond dissociation energies (BDEs) that would be relevant for initiating decomposition pathways.

Bond Type in Perfluorinated CompoundsTypical Calculated Bond Dissociation Energy (kcal/mol)Relevance to Perfluoro(dimethylethylcyclohexane)
Primary C-C (Chain)~80-90Cleavage of the ethyl group from the ring.
Internal C-C (Chain)~75-85Cleavage within the ethyl group or ring opening. nih.gov
Internal C-F~106-109Generally stronger; less likely to be the initial break. nsf.gov
Terminal C-F (-CF3)~117Strongest C-F bond; highly resistant to cleavage. nsf.gov

This table is illustrative, based on data from various perfluorinated compounds. Specific values for perfluoro(dimethylethylcyclohexane) would require dedicated DFT calculations.

Kinetic Modeling of Perfluoro(dimethylethylcyclohexane) Reactions

Kinetic modeling uses the energetic data derived from computational chemistry (like activation energies from transition state analysis) to simulate the rates and outcomes of chemical reactions over time and under various conditions. nih.govnih.gov While no specific kinetic model for perfluoro(dimethylethylcyclohexane) reactions exists in the literature, the established methodologies for other perfluorocarbons are directly applicable. nih.govcopernicus.org

A detailed kinetic model for the decomposition of perfluoro(dimethylethylcyclohexane) would consist of a comprehensive set of elementary reaction steps, including:

Initiation: Unimolecular C-C bond cleavage to form initial radical species.

Propagation: Reactions of these radicals, such as β-scission, F-atom shifts, and reactions with other molecules in the system. nih.gov

Termination: Recombination of radical species to form stable products.

For each of these elementary steps, a rate constant is required. These rate constants are typically calculated using transition state theory, with parameters such as activation energy and vibrational frequencies obtained from quantum chemical calculations. rsc.org

Such kinetic models are crucial for understanding the behavior of perfluorinated compounds in high-temperature environments like incineration. nih.govnih.gov By simulating the reaction network, one can predict the distribution of decomposition products and identify persistent or problematic byproducts. For example, kinetic modeling of PFAS combustion has been used to assess destruction efficiency and the formation of products of incomplete combustion. nih.gov Applying this approach to perfluoro(dimethylethylcyclohexane) would allow for a theoretical assessment of its thermal stability and the conditions required for its complete mineralization.

The table below outlines the essential components needed to build a kinetic model, all of which can be derived from computational chemistry.

Parameter for Kinetic ModelSource from Computational ChemistryPurpose in the Model
Activation Energy (Ea)Transition State (TS) CalculationsDetermines the temperature dependence of a reaction rate. nih.govrsc.org
Pre-exponential Factor (A)TS Calculations (Vibrational Frequencies)Relates to the frequency of collisions in the correct orientation.
Enthalpy of Reaction (ΔH)Calculation of Reactant & Product EnergiesDetermines if a reaction is exothermic or endothermic. nih.govnsf.gov
Rate Constants (k)Combination of Ea and A (Arrhenius Equation)Quantifies the rate of each elementary reaction step. copernicus.org

Structure-Property Relationships Derived from Computational Models for Perfluoro(dimethylethylcyclohexane)

Computational models are highly effective at establishing relationships between a molecule's three-dimensional structure and its macroscopic physical and chemical properties. publish.csiro.aunih.gov This is particularly valuable for perfluorinated compounds, where the number and position of fluorine atoms dramatically influence behavior. researchgate.net For perfluoro(dimethylethylcyclohexane), Quantitative Structure-Property Relationship (QSPR) models and other computational approaches can predict key characteristics. publish.csiro.aumdpi.com

The defining structural feature of perfluoro(dimethylethylcyclohexane) is its high degree of fluorination. This leads to several predictable properties based on established structure-property relationships for PFAS:

Chemical Inertness and Thermal Stability: The strength of the C-F bond makes the molecule highly resistant to chemical attack and thermal degradation. researchgate.net Computational models confirm the high bond dissociation energies responsible for this stability. nih.gov

Hydrophobicity and Lipophobicity: The fluorine atoms create a low-energy surface that repels both water and oils. Computational methods like COSMOtherm can quantify partitioning behavior, such as air-water and octanol-water partition coefficients, which are expected to be high. publish.csiro.au

Electronic Properties: Perfluorination drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This makes the molecule a very poor electron donor and contributes to its chemical stability. DFT calculations are the standard method for determining these orbital energies. researchgate.net

The following table summarizes key properties and how they are influenced by the structural features of perfluorinated compounds, providing a predictive framework for perfluoro(dimethylethylcyclohexane).

PropertyStructural Influence in Perfluorinated CompoundsPredicted Characteristic for Perfluoro(dimethylethylcyclohexane)Computational Method
Boiling PointIncreases with molecular weight and chain length. publish.csiro.auHigh, due to its large molecular mass.QSPR Models
Vapor PressureDecreases with increasing molecular volume. publish.csiro.auLow, indicating low volatility.COSMOtherm, QSPR
Electron AffinityIncreases with the degree of fluorination. researchgate.netHigh, indicating it can readily accept electrons.DFT Calculations
PolarizabilityGenerally low due to tightly held electrons by fluorine.Low, contributing to weak intermolecular forces.DFT Calculations

Research Applications of Perfluoro Dimethylethylcyclohexane in Specialized Chemical Systems

Perfluoro(dimethylethylcyclohexane) (B589330) as a Component in Fluorous Biphasic Catalysis

Fluorous biphasic catalysis is an elegant strategy in green chemistry that facilitates the separation of a homogeneous catalyst from the reaction products. This system typically involves a fluorous solvent, such as a perfluorinated alkane or cycloalkane, and a conventional organic solvent. While direct studies involving Perfluoro(dimethylethylcyclohexane) are not widely documented, the principles of fluorous biphasic catalysis using similar solvents like perfluoromethylcyclohexane (PFMCH) are well-established. tcichemicals.comnih.gov

The core principle relies on the temperature-dependent miscibility of the fluorous and organic phases. tcichemicals.com At elevated temperatures, the two phases can become a single homogeneous phase, allowing the reaction to proceed efficiently with a catalyst that has been modified with fluorous "ponytails" to make it soluble in the fluorous solvent. tcichemicals.comsci-hub.se Upon cooling, the system separates back into two distinct layers, with the fluorous catalyst sequestered in the fluorous phase and the organic products in the organic phase, allowing for simple separation and recycling of the often-expensive catalyst. tcichemicals.comsci-hub.se

The effectiveness of catalyst retention and product separation in fluorous systems is fundamentally linked to the partitioning of the catalyst and products between the fluorous and organic phases. The use of a perfluorinated solvent like Perfluoro(dimethylethylcyclohexane) would be central to this process. A fluorous-tagged catalyst is designed to have high solubility in the perfluorinated solvent and poor solubility in the organic solvent. sci-hub.se

For instance, studies with rhodium complexes bearing perfluoroalkylsilyl-functionalized phosphine (B1218219) ligands in solvent systems like PFMCH/acetone have demonstrated high catalyst retention. uu.nl In one such study, the rhodium catalyst could be recycled with a retention of 97.5% in a PFMCH/acetone system. uu.nl The choice of the fluorous solvent is critical; for example, the leaching of the fluorous solvent into the organic layer was minimal for PFMCH/acetone due to their low miscibility. uu.nl The larger molecular structure of Perfluoro(dimethylethylcyclohexane) compared to PFMCH might influence its miscibility with organic solvents and potentially enhance catalyst retention.

A key strategy for improving product separation involves the spontaneous phase separation of the product from the reaction mixture. In a study on cyclohexane (B81311) hydroxylation using a cobalt catalyst in a PFMCH/α,α,α-trifluorotoluene solvent system, the product, cyclohexanol (B46403), separated from the fluorous phase as the reaction progressed, forming a distinct third phase. nih.govacs.org This phenomenon, driven by the low solubility of polar products in the highly nonpolar fluorous phase, offers a direct route to product isolation and prevents over-oxidation. acs.org

The use of a perfluorinated medium can significantly influence reaction efficiency and selectivity. The inert nature of perfluorinated solvents like Perfluoro(dimethylethylcyclohexane) prevents them from interfering with the catalytic cycle. acs.org Furthermore, the high gas solubility in these solvents is advantageous for reactions involving gaseous reactants like hydrogen or carbon monoxide. tcichemicals.com

In the hydroformylation of olefins, a seminal application of fluorous biphasic catalysis, the use of PFMCH as the fluorous phase with a rhodium catalyst resulted in good reaction rates and selectivity for the desired linear aldehyde product. tcichemicals.comsci-hub.se The reaction conditions are tuned to ensure the formation of a single phase at reaction temperature, which is crucial for high catalytic activity by overcoming mass-transfer limitations. sci-hub.se

Selectivity can also be dramatically improved. In the catalytic hydroxylation of cyclohexane in a PFMCH-based fluorous system, exceptionally high selectivity for cyclohexanol (>96%) was achieved. nih.govacs.org This is attributed to the product alcohol escaping the fluorous reaction phase, thereby preventing its subsequent oxidation to the ketone. acs.org The efficiency, in terms of turnover number (TON), can also be very high, with TONs up to 1800 reported for the oxidation of other cycloalkanes in such systems. nih.gov

Reaction TypeCatalyst SystemFluorous SolventKey FindingReference
HydroformylationRhodium complex with fluorous phosphine ligandsPerfluoromethylcyclohexane/Toluene (B28343)Efficient catalyst recycling and good selectivity. tcichemicals.comsci-hub.se
HydrogenationRhodium complex with fluorous diphosphine ligandsPerfluoromethylcyclohexane/AcetoneCatalyst retention of 97.5%. uu.nl
Alkane HydroxylationCobalt complex with fluorinated ligandPerfluoromethylcyclohexane/Trifluorotoluene>96% selectivity for alcohol product due to phase separation. nih.govacs.org

Role of Perfluoro(dimethylethylcyclohexane) in Advanced Materials Science Research

The unique properties of perfluorinated compounds make them attractive for the development of advanced materials with tailored surface properties and functionalities.

Plasma polymerization is a versatile technique for depositing thin polymer films on various substrates. Perfluorinated compounds are often used as precursors to create fluorocarbon films with properties such as low surface energy, hydrophobicity, and chemical inertness. While Perfluoro(dimethylethylcyclohexane) has not been specifically reported as a precursor, studies on similar cyclic fluorocarbons like perfluoro(methylcyclohexane) (B1211450) (MCH) provide valuable insights. aip.orgresearchgate.netaip.org

In plasma polymerization, the precursor molecule is fragmented and reassembled on a substrate surface. The structure of the precursor influences the composition and properties of the resulting film. A study comparing the plasma polymerization of linear, cyclic, and aromatic fluorocarbons found that the cyclic structure of MCH was less preserved than the aromatic structure of hexafluorobenzene. aip.orgaip.org The resulting plasma-polymerized MCH (pp-MCH) film contained various C-F species, with CF₂ being the predominant one. aip.org

The radio-frequency (RF) plasma power is a critical parameter affecting the film's chemical composition. For pp-MCH, the fluorine-to-carbon ([F]/[C]) ratio in the film was found to be relatively insensitive to increases in RF power, remaining at over 70% of the monomer's ratio even at 100 W. aip.org This suggests a good degree of fluorine retention, which is desirable for creating highly fluorinated surfaces. The use of a larger, more complex precursor like Perfluoro(dimethylethylcyclohexane) could potentially lead to films with different cross-linking densities and surface morphologies.

PrecursorPolymer Film[F]/[C] Ratio of Film (at 5W)Key ObservationReference
Perfluorohexane (PFH)pp-PFH1.98Most susceptible to defluorination during plasma polymerization. aip.org
Perfluoro(methylcyclohexane) (MCH)pp-MCH1.8Cyclic structure is partially fragmented. aip.org
Hexafluorobenzene (HFB)pp-HFB0.98Aromatic rings are well-preserved, leading to higher thermal stability. aip.org

Fluoropolymer composites are developed to combine the desirable properties of fluoropolymers (e.g., chemical resistance, low friction) with other materials to enhance mechanical strength, add functionality, or modify surface properties. acs.orgacs.org Perfluoro(dimethylethylcyclohexane), as a liquid, could be incorporated into a polymer matrix to create specialty composites.

One area of research is the development of hydro- and oleophobic surfaces. Composite fluoropolymers have been prepared by blending fluorinated additives, such as fluorinated polyhedral oligomeric silsesquioxanes (F-POSS), with a fluoropolymer matrix like perfluorocyclobutyl (PFCB) aryl ether polymers. rsc.org The incorporation of even small amounts of the fluorinated additive can significantly increase the water and hydrocarbon repellency of the material. rsc.org Perfluoro(dimethylethylcyclohexane) could potentially be used as a liquid additive or plasticizer in such systems to modify the surface and bulk properties of the composite material.

Furthermore, fluoropolymers are used as binders in energetic material formulations, where their high fluorine content acts as an oxidizer for metallic fuels. acs.orgacs.org While typically solid fluoropolymers are used, the principles of formulating composites with high fluorine content are relevant.

Perfluoro(dimethylethylcyclohexane) as a Tracer in Scientific Studies

Perfluorocarbon tracers (PFTs) are widely used in environmental and biological studies to track the movement of air and liquids. Their suitability stems from their chemical and biological inertness, high thermal stability, and the ability to be detected at extremely low concentrations (parts per quadrillion) due to very low ambient background levels. google.comwikipedia.orgwikipedia.org

Cyclic perfluorocarbons are particularly effective as tracers. Perfluoro-1,3-dimethylcyclohexane (B1679598) and perfluoromethylcyclohexane are explicitly identified as ideal tracer compounds. google.comwikipedia.orglookchem.com A patent for identifying objects using encapsulated perfluorocarbon tracers lists various perfluorinated dimethylcyclohexanes as useful taggants. google.com Given these precedents, Perfluoro(dimethylethylcyclohexane) is expected to be an excellent tracer compound. Its unique molecular weight and structure would allow it to be distinguished from other PFTs in "cocktail" applications, where multiple tracers are released and measured simultaneously to map complex flow patterns.

Environmental and Atmospheric Tracing Methodologies

Perfluorinated compounds, including cyclic alkanes like Perfluoro(dimethylethylcyclohexane), are considered ideal chemical tracers for environmental and atmospheric studies. researchgate.net Their utility stems from several key properties: they are chemically and biologically inert, non-toxic, non-flammable, and have extremely low background concentrations in the atmosphere, often in the parts per quadrillion range. bnl.govwikipedia.orgwikipedia.org This allows for their release in small, controlled quantities and subsequent detection far from the release point without interference from natural or anthropogenic sources. bnl.gov

The methodology for using PFCs as tracers involves several stages: release, sampling, and analysis.

Release: As PFCs like Perfluoro(dimethylethylcyclohexane) are often liquids at room temperature, they can be released as an aerosol spray. epa.gov Compressed gas, such as nitrogen, is used to atomize the liquid through a nozzle, dispersing it into the atmosphere. epa.gov For applications requiring a constant, passive release over long periods, such as in building ventilation studies or underground leak detection, the liquid is contained in a permeation plug release vessel (PPRV). researchgate.net The compound diffuses out of the vial at a slow, predictable rate. researchgate.net

Sampling: Air samples are collected at desired locations downwind from the release point. This can be done using whole-air sampling into canisters or, more commonly, with passive samplers. epa.gov Passive samplers typically contain an adsorbent material that traps the PFCs from the air over a set period.

Analysis: The collected samples are analyzed in a laboratory, usually by thermal desorption followed by gas chromatography (GC). f2chemicals.com Highly sensitive detectors are required to measure the ultra-low concentrations. The most common detection methods are the electron capture detector (ECD) or, for greater selectivity and sensitivity, mass spectrometry (MS) with electron-capture negative ion chemical ionization (ECNICI-MS). f2chemicals.comnih.gov

These methodologies have been employed in a wide range of studies, from local-scale investigations of building ventilation and leaks in underground power cables to continental-scale atmospheric transport and dispersion experiments. bnl.govf2chemicals.com In hydrology, related perfluorocarbons have been used as air-NAPL (non-aqueous phase liquid) partitioning tracers to assess contamination in subsurface environments. researchgate.net The unique properties of each PFC allow multiple tracers to be released simultaneously from different locations, enabling complex systems to be mapped. f2chemicals.com

Detection Limits and Sensitivity in Tracer Applications

A primary advantage of using perfluorocarbons like Perfluoro(dimethylethylcyclohexane) as tracers is the exceptionally low detection limit achievable with modern analytical instrumentation. wikipedia.org Scientists can detect and track these compounds at concentrations down to a few parts per quadrillion (ppq). bnl.gov This high sensitivity is crucial for long-range transport studies where the tracer becomes significantly diluted.

The detection limits are fundamentally dependent on the analytical technique employed. Gas chromatography coupled with electron-capture negative ion chemical ionization mass spectrometry (GC-ECNICI-MS) is one of the most sensitive methods. nih.gov Research on analogous compounds demonstrates the power of this technique. For instance, studies have achieved detection limits of 2 femtograms (fg) for perfluoro-1,3-dimethylcyclohexane and 3 fg for perfluoromethylcyclohexane. nih.gov A general detection limit for PFC tracers is often cited as being on the order of 100 fg. researchgate.net The use of selected-ion monitoring (SIM) with a GC/MS system can yield detection limits as low as 2 femtoliters per liter (fL/L), which is equivalent to 2 ppq. researchgate.net

These ultra-low detection capabilities mean that only small amounts of tracer material are needed for large-scale experiments, making such studies feasible and cost-effective while minimizing any potential environmental impact. epa.gov

Table 1: Reported Detection Limits for Analogous Perfluorocarbon Tracers

Perfluorocarbon Tracer CompoundAnalytical MethodReported Detection LimitSource
Perfluoro-1,3-dimethylcyclohexaneGC-ECNICI-MS2 fg nih.gov
PerfluoromethylcyclohexaneGC-ECNICI-MS3 fg nih.gov
General PerfluorocarbonsNot Specified~100 fg researchgate.net
General PerfluorocarbonsGC/MS with SIM2 fL/L (2 ppq) researchgate.net

This table presents data for compounds chemically similar to Perfluoro(dimethylethylcyclohexane), for which equivalent performance is expected due to shared molecular characteristics.

Investigations into Perfluoro(dimethylethylcyclohexane) as a Solvent in Niche Chemical Processes (e.g., fluorescence quenching studies)

Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore, often due to interactions with another substance known as a quencher. wikipedia.org These interactions can include excited-state reactions, energy transfer, or the formation of non-fluorescent ground-state complexes. wikipedia.orgevidentscientific.com The solvent itself can play a significant role in fluorescence, either by directly quenching the emission or by mediating the interaction between a fluorophore and a quencher. evidentscientific.com

Perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) are characterized as extremely non-polar and inert solvents. wikipedia.orgwikipedia.org They are generally poor solvents for most solids and liquids, with the notable exception of gases. wikipedia.orglookchem.com Their inertness arises from the strength of the carbon-fluorine bond. This combination of properties makes them intriguing candidates for use as solvents in specialized photochemical studies.

In the context of fluorescence quenching, the solvent's polarity is a critical factor. evidentscientific.com Polar solvents can interact with fluorophores, altering their electronic ground and excited states. This can lead to a shift in the emission spectrum (solvatochromism) and, in some cases, quenching of the fluorescence. evidentscientific.comevidentscientific.com For example, solvents with high-energy vibrational modes, such as the O-H bonds in water and alcohols, are known to be effective quenchers for many common fluorophores. nih.gov

The use of an inert, non-polar solvent like Perfluoro(dimethylethylcyclohexane) could serve to create a "clean" environment for studying the intrinsic fluorescence properties of a molecule or specific fluorophore-quencher interactions. By minimizing solvent-solute interactions, researchers could isolate and study other quenching mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET), with less interference. wikipedia.org The poor solvency of PFCs for most compounds would limit their general use, but for niche applications where a fluorophore and quencher are soluble, or in gas-phase studies, Perfluoro(dimethylethylcyclohexane) could provide a unique, non-interactive medium.

Research on Perfluoro(dimethylethylcyclohexane) in Thermal Management Systems (Focus on fundamental heat transfer mechanisms or novel fluid dynamic research)

Perfluorinated fluids are widely researched and utilized as heat transfer agents, particularly in demanding applications like the cooling of electronics and in the semiconductor industry. wikipedia.orgacs.orgnih.gov The suitability of compounds like Perfluoro(dimethylethylcyclohexane) for these roles is due to their advantageous thermal and electrical properties. They possess high thermal stability (stable to over 400°C), a wide liquid range, low viscosity, non-flammability, and high dielectric strength, which allows them to be in direct contact with electronic components without causing short circuits. wikipedia.orgwikipedia.orggoogle.com

The fundamental heat transfer mechanisms relevant to these systems are conduction, convection, and boiling (two-phase heat transfer).

Convection: This involves heat transfer through the bulk movement of the fluid. mdpi.com In thermal management systems, forced convection is used, where the fluid is pumped through a loop between the heat source (e.g., a computer chip) and a heat sink. mgchemicals.com The low viscosity of perfluorinated fluids is highly beneficial here, as it reduces the required pumping power. mgchemicals.com

Boiling (Two-Phase Flow): This is an extremely efficient heat transfer mechanism that takes advantage of the fluid's latent heat of vaporization. acs.org In immersion cooling systems, the electronic component is submerged in the fluid, and the heat it generates causes the fluid to boil at the component's surface. The resulting vapor bubbles carry away large amounts of thermal energy. acs.orgresearchgate.net Fluorinated fluids are well-suited for this due to their chemical inertness and predictable boiling points. acs.org Research in this area focuses on understanding and enhancing nucleate boiling and the critical heat flux (CHF), which is the point where the efficiency of boiling heat transfer begins to degrade. acs.orgnih.gov

Novel research often investigates the fluid dynamics of these systems at the microscale, as in microchannel heat sinks, where factors like surface roughness and wall effects become significant. mdpi.com

Table 2: Typical Thermal and Physical Properties of Analogous Perfluorinated Heat Transfer Fluids

PropertyValue (for analogous PFCs)Significance in Heat Transfer
Boiling Point76 - 130 °CDefines the upper operating temperature for single-phase cooling and the operating point for two-phase cooling. lookchem.comgoogle.com
Thermal Conductivity~0.066 W/m·KGoverns the rate of heat transfer via conduction. google.com
Density~1.8 g/mLAffects fluid momentum and convective heat transfer calculations. lookchem.com
ViscosityLow (~1.5 cSt at –50°C for FC-72)Low viscosity reduces pumping power requirements for forced convection systems. mgchemicals.com
Specific Heat~1.047 kJ/Kg·KDetermines the amount of heat a given mass of fluid can absorb for a one-degree temperature rise. fluorotherm.com
Dielectric StrengthHighAllows direct contact with energized electronic components without causing electrical shorts. google.com

This table presents typical values for compounds like Perfluoro(methylcyclohexane) and Perfluoro(tripropylamine) to illustrate the general properties of this chemical class.

Environmental Behavior and Degradation Pathways: Research Perspectives on Perfluoro Dimethylethylcyclohexane

Methodologies for Investigating Environmental Persistence of Perfluorinated Cycloalkanes

Investigating the environmental persistence of highly stable compounds like perfluorinated cycloalkanes requires sophisticated analytical and experimental methodologies. The primary goal is to determine the rate at which these substances degrade under various environmental conditions, or if they degrade at all.

Analytical Techniques: The determination of perfluorinated compounds in environmental matrices such as water, soil, and air is predominantly accomplished using advanced chromatographic techniques. researchgate.netnih.gov

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most common and is considered a reference method for analyzing non-volatile PFAS. nih.govnih.govresearchgate.net It allows for the detection of trace levels of these compounds with high specificity and accuracy.

Gas Chromatography with Mass Spectrometry (GC/MS): This technique is suitable for volatile perfluorinated compounds. nih.gov Given the potential volatility of Perfluoro(dimethylethylcyclohexane) (B589330), GC/MS would be a crucial tool for its detection in air samples.

Experimental Approaches: To assess persistence, researchers use controlled laboratory experiments that simulate natural environmental conditions.

Microcosm and Mesocosm Studies: These studies involve incubating the compound of interest in environmental samples like soil, sediment, or activated sludge from wastewater treatment plants. kwrwater.nlresearchgate.net By monitoring the compound's concentration over time under both sterile (abiotic) and non-sterile (biotic) conditions, researchers can distinguish between chemical and biological degradation processes.

Persistence Assessment Criteria: Data from these experiments are used to calculate environmental half-lives. Regulatory frameworks often define persistence based on these half-lives in different media (e.g., days in air, months in water and soil).

These combined analytical and experimental approaches provide the fundamental data needed to understand and model the environmental lifetime of perfluorinated cycloalkanes. nih.gov

Environmental Transport and Fate Modeling for Perfluorinated Cycloalkanes

Due to their high persistence, the environmental fate of perfluorinated cycloalkanes is governed by their transport and partitioning among air, water, soil, and sediment. nih.gov Environmental fate models, such as fugacity-based multimedia models, are used to predict how these chemicals will be distributed in the environment. diva-portal.org

The partitioning of a chemical describes how it distributes itself between different environmental compartments. This behavior is dictated by its physicochemical properties. While specific data for Perfluoro(dimethylethylcyclohexane) is scarce, the properties of the closely related compound Perfluoro-1,3-dimethylcyclohexane (B1679598) can serve as a useful analogue.

Table 1: Physicochemical Properties of Perfluoro-1,3-dimethylcyclohexane (Analogue for Perfluoro(dimethylethylcyclohexane))

PropertyValueReference
Molecular FormulaC8F16 wikipedia.orgnih.gov
Molar Mass400.062 g/mol wikipedia.org
AppearanceClear, colorless liquid wikipedia.org
Density1.828 g/mL wikipedia.org
Boiling Point102 °C wikipedia.orgf2chemicals.com
Melting Point-70 °C f2chemicals.com
Solubility in Water10 ppm wikipedia.org
Partition Coefficient (log Kow)6 f2chemicals.com

Based on these properties, the following partitioning behavior can be inferred for Perfluoro(dimethylethylcyclohexane):

Air-Water Partitioning: The low water solubility and relatively high boiling point (suggesting volatility) indicate that this compound can partition from water into the atmosphere.

Soil-Water Partitioning: The high Log Kow value (octanol-water partition coefficient) suggests a tendency to sorb to organic carbon in soil and sediments. itrcweb.org This process can retard its movement through soil and into groundwater. However, PFAS can also accumulate at air-water interfaces within unsaturated soil pores, which is another significant retention mechanism that can slow leaching to groundwater. nih.govresearchgate.netnccoast.org

Chemicals that are persistent and mobile have a high potential for long-range environmental transport (LRTP), allowing them to reach remote regions far from their sources. researchgate.net

Atmospheric Transport: Given its expected volatility, Perfluoro(dimethylethylcyclohexane) likely has the potential for long-range atmospheric transport. wikipedia.orgcymitquimica.com Volatile compounds can travel long distances in the atmosphere before being removed through deposition (wet or dry). This is a key pathway for the global distribution of many persistent organic pollutants. nih.gov

Oceanic Transport: For more water-soluble PFAS, ocean currents represent a significant long-range transport pathway. diva-portal.orgrsc.orgresearchgate.net Due to the low water solubility of Perfluoro(dimethylethylcyclohexane), this pathway is likely less significant than atmospheric transport.

Models that assess LRTP often use metrics like "characteristic travel distance" to quantify how far a chemical is likely to travel before being removed from the transport medium (e.g., air or water). researchgate.net The high persistence and likely mobility of Perfluoro(dimethylethylcyclohexane) suggest it would have a significant LRTP.

Analytical Methodologies for Trace Detection of Perfluoro(dimethylethylcyclohexane) in Environmental Samples

The reliable detection and quantification of Perfluoro(dimethylethylcyclohexane) at trace levels in complex environmental matrices present significant analytical challenges. These challenges stem from the compound's inertness and the potential for co-extraction of interfering substances. To address this, a range of sophisticated analytical methodologies have been adapted and optimized, primarily centered around chromatographic techniques coupled with mass spectrometry.

The choice of analytical technique is often dictated by the sample matrix, the required detection limits, and the specific isomers of Perfluoro(dimethylethylcyclohexane) being targeted. The principal methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), each offering distinct advantages for the analysis of this perfluorinated compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, Perfluoro(dimethylethylcyclohexane) is amenable to analysis by Gas Chromatography (GC). The NIST Chemistry WebBook confirms the availability of gas chromatography data for Perfluoro-1,3-dimethylcyclohexane, indicating its suitability for this technique nist.gov. GC-MS is a robust and widely used method for the separation and detection of volatile and semi-volatile organic compounds.

For the analysis of Perfluoro(dimethylethylcyclohexane), the sample extract is introduced into the GC, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the chromatographic column. Following separation, the compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for highly specific detection and quantification. Targeted methods using GC-MS/MS have been successfully developed for the analysis of a variety of PFAS, demonstrating the potential for high sensitivity and selectivity nih.govnih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of a wide array of per- and polyfluoroalkyl substances (PFAS) in environmental samples mdpi.comsigmaaldrich.com. While often applied to more polar PFAS, LC-MS/MS can be adapted for the analysis of less polar compounds like Perfluoro(dimethylethylcyclohexane), particularly when dealing with complex matrices that may require extensive cleanup for GC-MS analysis.

In LC-MS/MS, the sample extract is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary and mobile phases. The separated compounds are then introduced into the tandem mass spectrometer. This technique offers high sensitivity and specificity due to the use of multiple reaction monitoring (MRM), which minimizes background interference and allows for the detection of analytes at very low concentrations nih.gov.

Sample Preparation

Effective sample preparation is a critical prerequisite for the accurate trace detection of Perfluoro(dimethylethylcyclohexane). The primary objectives of sample preparation are to isolate the target analyte from the complex sample matrix, concentrate it to a detectable level, and remove any interfering substances organomation.com.

For aqueous samples such as groundwater and surface water, Solid-Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of PFAS organomation.com. Various sorbents, including weak anion exchange (WAX) and polymer-based materials, are utilized to retain the target compounds from the water sample, after which they are eluted with a suitable solvent .

For solid matrices like soil and sediment, the extraction process typically involves techniques such as accelerated solvent extraction or ultrasonic extraction, followed by a cleanup step, which may also include SPE, to remove matrix interferences researchgate.net.

The following interactive data table summarizes the key parameters of the analytical methodologies used for the trace detection of Perfluoro(dimethylethylcyclohexane) and other related PFAS in environmental samples.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Separation of compounds based on their partitioning between a mobile and stationary phase, followed by highly selective mass-based detection.
Applicability to Perfluoro(dimethylethylcyclohexane) High, due to its volatility nist.gov.Adaptable, particularly for complex matrices.
Sample Preparation Typically requires extraction with an organic solvent, followed by cleanup to remove non-volatile interferences.Solid-Phase Extraction (SPE) for aqueous samples; Solvent extraction and cleanup for solid samples organomation.com.
Ionization Technique Electron Ionization (EI) or Chemical Ionization (CI).Electrospray Ionization (ESI) is most common for PFAS.
Detection Mode Selected Ion Monitoring (SIM) or full scan. Tandem MS (MS/MS) for higher selectivity nih.gov.Multiple Reaction Monitoring (MRM) for high sensitivity and specificity nih.gov.
Typical Detection Limits Can reach low parts-per-billion (ppb) to parts-per-trillion (ppt) levels, depending on the instrument and sample preparation.Generally achieves very low detection limits, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range .
Advantages Robust, widely available, and suitable for volatile non-polar compounds.High sensitivity and selectivity, suitable for a broad range of PFAS, and can handle complex matrices with less rigorous cleanup than GC-MS.
Challenges Potential for matrix interference, may require derivatization for less volatile compounds (not applicable here).Potential for matrix effects (ion suppression or enhancement), background contamination from instrument components.

Future Directions and Emerging Research Frontiers for Perfluoro Dimethylethylcyclohexane

Advancements in Sustainable Synthesis of Perfluoro(dimethylethylcyclohexane) (B589330)

Traditional manufacturing of perfluorinated compounds, such as the Fowler process which utilizes cobalt fluoride (B91410), or direct fluorination with elemental fluorine, are often energy-intensive and raise safety and environmental concerns. wikipedia.org The future of Perfluoro(dimethylethylcyclohexane) synthesis lies in the adoption of greener, more sustainable chemical processes that offer higher selectivity, reduced energy consumption, and a better environmental profile.

Key emerging strategies that could revolutionize the synthesis of complex perfluorinated cycloalkanes include:

Electrochemical Fluorination (ECF): ECF represents a scalable and sustainable alternative to traditional methods. consensus.app By avoiding the direct use of hazardous fluorinating agents, ECF can offer a safer operational profile. lew.ro Recent advancements focus on using novel electrolytes, such as ionic liquids or triethylammonium (B8662869) halides, which can improve selectivity and reduce the formation of byproducts. lew.roresearchgate.net Future research could focus on developing selective ECF processes specifically for alkyl-substituted cyclohexanes, allowing for the direct and controlled synthesis of Perfluoro(dimethylethylcyclohexane) from its hydrocarbon precursor under milder conditions. nih.gov

Photocatalytic Fluorination: This approach utilizes visible light to drive the fluorination of C-H bonds, offering a high degree of control and selectivity under mild conditions. mdpi.comrsc.org The use of photocatalysts, in combination with safer fluorine sources like N-fluorobenzenesulfonimide, presents a pathway to fluorinate complex molecules without aggressive reagents. nih.gov This method could provide a route to selectively fluorinate a dimethylethylcyclohexane scaffold, minimizing fragmentation and improving yield. researchgate.net

Mechanochemical Methods: A recent breakthrough in fluorochemical synthesis involves the direct use of the mineral fluorspar (CaF₂) activated through a mechanochemical process with a phosphate (B84403) salt. ox.ac.uk This method completely bypasses the production of hazardous hydrogen fluoride (HF) gas, a cornerstone of current industrial fluorination. ox.ac.uk Adapting such solid-state, solvent-free methods for the synthesis of Perfluoro(dimethylethylcyclohexane) would represent a paradigm shift in its production, significantly enhancing safety and sustainability. ox.ac.uk

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Methods

Method Key Features Potential Advantages for Perfluoro(dimethylethylcyclohexane) Synthesis
Traditional (e.g., Fowler Process) High-temperature, gas-phase reaction with elemental fluorine over metal fluorides. Effective for exhaustive perfluorination.
Electrochemical Fluorination (ECF) Uses electrical current to drive fluorination in a suitable electrolyte. consensus.app Higher selectivity, avoids direct use of F₂ gas, potential for scalability. researchgate.netnih.gov
Photocatalytic Fluorination Employs light and a photocatalyst to activate C-H bonds for fluorination. rsc.orgnih.gov Mild reaction conditions, high selectivity for specific C-H bonds. mdpi.com
Mechanochemistry Solid-state reaction using activated fluorspar, bypassing HF production. ox.ac.uk Eliminates hazardous HF intermediate, reduces energy consumption. ox.ac.uk

Integration of Artificial Intelligence and Machine Learning in Perfluoro(dimethylethylcyclohexane) Research

The development of new fluorinated materials is often a resource-intensive process of trial and error. Artificial intelligence (AI) and machine learning (ML) are poised to accelerate this process by enabling the computational design and property prediction of novel compounds. For Perfluoro(dimethylethylcyclohexane) and its derivatives, AI/ML can open several research avenues:

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing data for fluorinated compounds to predict the physical and chemical properties of new, unsynthesized molecules. This could be used to screen potential isomers of Perfluoro(dimethylethylcyclohexane) or related structures for optimal characteristics such as boiling point, dielectric constant, and gas solubility, tailoring them for specific high-performance applications.

Synthesis Route Optimization: AI tools can analyze the vast landscape of chemical reactions to propose novel and more efficient synthetic pathways. By identifying optimal catalysts, reaction conditions, and precursor molecules, AI could help design more sustainable and cost-effective manufacturing processes for Perfluoro(dimethylethylcyclohexane).

Discovery of Novel Fluorinated Molecules: AI-driven generative models can design entirely new fluorinated molecules with desired properties. This could lead to the discovery of next-generation compounds related to Perfluoro(dimethylethylcyclohexane) with enhanced performance for applications in electronics cooling, medical imaging, or as tracer compounds.

Novel Applications in High-Performance Systems and Nanoscience Research

The exceptional properties of Perfluoro(dimethylethylcyclohexane)—including chemical inertness, thermal stability, and high gas solubility—make it a candidate for emerging applications in high-performance systems and nanoscience.

Advanced Heat Transfer Fluids: The demand for more efficient cooling solutions for high-density electronics, data centers, and electric vehicle batteries is rapidly growing. Perfluorocarbons are excellent candidates for single-phase and two-phase immersion cooling due to their high dielectric strength and thermal stability. Future research will likely focus on optimizing the thermophysical properties of fluids like Perfluoro(dimethylethylcyclohexane) for these demanding applications, potentially through the creation of precisely engineered isomers or azeotropic mixtures.

Nanoscience and Microemulsions: Perfluorocarbons are immiscible with both aqueous and hydrocarbon phases, a property that allows for the formation of stable microemulsions and nanoemulsions. researchgate.net These systems are being explored for a variety of applications, including as nanoreactors for chemical synthesis, for the creation of highly defined nanoparticles, and in advanced materials formulation. researchgate.net Perfluoro(dimethylethylcyclohexane) could serve as the fluorous phase in such systems, enabling new research in materials science and nanotechnology.

Medical and Diagnostic Applications: The ability of perfluorocarbons to dissolve large quantities of gases like oxygen has long made them subjects of interest for biomedical applications, such as contrast agents for ultrasound. wikipedia.org While not a primary focus for this specific compound, interdisciplinary research could explore the use of Perfluoro(dimethylethylcyclohexane)-based emulsions as potential vehicles for gas delivery or as highly sensitive tracer compounds in novel diagnostic techniques.

Table 2: Emerging High-Performance Applications

Application Area Relevant Properties of Perfluorinated Cycloalkanes Future Research Focus for Perfluoro(dimethylethylcyclohexane)
Immersion Cooling High dielectric constant, thermal stability, wide liquid range. Optimization of heat transfer efficiency, material compatibility studies.
Nanoscience Immiscibility with water and hydrocarbons, low surface tension. researchgate.net Development of stable microemulsions for nanoparticle synthesis and drug delivery.
Advanced Lubricants High chemical inertness, thermal stability, low friction coefficient. Formulation of specialty lubricants for extreme temperature and pressure environments.

Interdisciplinary Research on Perfluoro(dimethylethylcyclohexane) and Related Fluorinated Compounds

The future of research on Perfluoro(dimethylethylcyclohexane) will increasingly rely on collaborations across multiple scientific disciplines. The complexity of developing, characterizing, and deploying advanced materials necessitates a convergence of expertise.

Chemistry and Materials Science: Collaborative efforts will be essential to synthesize novel fluorinated cyclohexane (B81311) derivatives with tailored properties and to formulate them into advanced materials, such as polymer composites, coatings, or high-performance lubricants.

Chemical Engineering and Thermal Management: Designing next-generation cooling systems requires close collaboration between chemists developing new fluids and engineers designing the thermal management hardware. This synergy will be crucial for optimizing the performance of Perfluoro(dimethylethylcyclohexane) in applications like data center cooling.

Environmental Science and Green Chemistry: As with all per- and polyfluoroalkyl substances (PFAS), the environmental fate and potential impact of Perfluoro(dimethylethylcyclohexane) are critical considerations. Interdisciplinary research involving environmental scientists is necessary to assess its persistence, bioaccumulation potential, and to develop sustainable end-of-life strategies, ensuring that new applications are developed with a full lifecycle perspective. Recent research into the synthesis of covalent organic frameworks (COFs) for the photocatalytic degradation of PFAS highlights a promising avenue for remediation that could be explored for related compounds. rice.edu

By embracing sustainable synthesis, leveraging the predictive power of AI, exploring novel applications, and fostering interdisciplinary research, the scientific community can unlock the full potential of Perfluoro(dimethylethylcyclohexane) and related fluorinated compounds for the technologies of the future.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing Perfluoro(dimethylethylcyclohexane)?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with electron ionization (EI) to identify fragmentation patterns, as demonstrated for similar perfluorocyclohexanes . For structural elucidation, Fourier-transform infrared spectroscopy (FTIR) can detect C-F stretching vibrations (~1100–1300 cm⁻¹), while nuclear magnetic resonance (NMR) (¹⁹F and ¹³C) resolves substituent positions and ring conformation. Calibrate instruments using reference standards from certified suppliers (e.g., NIST-traceable materials) to ensure reproducibility .

Q. How can researchers design experiments to measure thermodynamic properties like electron affinity (EA) or appearance energy (AE)?

  • Methodological Answer : Apply temperature-dependent equilibrium (TDEq) methods or pulsed electron beam techniques to determine EA, as seen in studies on perfluoro(methylcyclohexane) (ΔGea = -26.1 kcal/mol at 423 K) . For AE measurements, use electron ionization mass spectrometry (EI-MS) with energy-resolved ionization thresholds, ensuring calibration against known ions (e.g., CF₃⁺ at 14.4 ± 0.2 eV) . Account for systematic errors by repeating experiments under varying pressure and temperature conditions.

Advanced Research Questions

Q. How can discrepancies between theoretical predictions and experimental reaction products be resolved?

  • Methodological Answer : For example, in oxidation studies, discrepancies between predicted glycolaldehyde (CFOCF₂OH) and observed glyoxal (CFOCFO) require multiscale computational modeling (e.g., M06-2X/CCSD(T) for reaction pathways) combined with in situ infrared spectroscopy to track intermediates . Validate hypotheses by introducing catalytic agents (e.g., NOx) or simulating wall reactions in flow reactors to replicate experimental conditions . Use master equation analysis to model temperature-dependent kinetics and identify dominant pathways .

Q. What methodologies are effective for assessing environmental persistence and degradation pathways?

  • Methodological Answer : Conduct accelerated degradation studies under controlled oxidative atmospheres (OH radicals, UV light) to simulate atmospheric aging . Quantify degradation products via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For bioaccumulation potential, use quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log P) derived from experimental data (e.g., XLogP3 = 5.8 for related compounds) . Cross-reference findings with EPA guidelines for perfluoroalkyl substances .

Q. How can researchers optimize synthetic routes to minimize byproducts in fluorinated cyclohexane derivatives?

  • Methodological Answer : Employ flow chemistry to enhance reaction control and reduce side reactions. For example, use microreactors for precise temperature and mixing control during fluorination steps. Monitor intermediates via real-time Raman spectroscopy and adjust reagent stoichiometry based on kinetic data . Compare yields and purity across methods (e.g., direct fluorination vs. telomerization) using gravimetric analysis and HPLC purity assays (≥97% purity thresholds) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing conflicting toxicity or reactivity data?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile divergent results, weighting studies by sample size and methodological rigor (e.g., EPA’s systematic review criteria) . For mechanistic contradictions, use Bayesian inference to model probabilities of competing pathways. Cross-validate with ab initio molecular dynamics (AIMD) simulations to assess the feasibility of proposed intermediates under experimental conditions .

Q. How should researchers address challenges in detecting trace-level degradation products?

  • Methodological Answer : Implement solid-phase extraction (SPE) coupled with ultra-high-performance LC (UHPLC) for preconcentration and separation. Use high-resolution orbitrap MS to achieve sub-ppb detection limits. Validate methods with isotopically labeled internal standards (e.g., ¹³C-PFHxA) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.